The synthesis of N-(3,4-Difluorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can be extrapolated from the synthesis of apremilast, a closely related compound described in the provided literature. []
Mechanism of Action
Given the structural similarity of N-(3,4-Difluorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide to apremilast, a PDE4 and TNF-α inhibitor, it is plausible that this compound could exhibit similar biological activity. []
Applications
A potential anti-inflammatory agent: It might be explored for its ability to inhibit PDE4 and TNF-α, similar to apremilast. []
Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor []. It is currently undergoing clinical trials []. Apremilast emerged from optimization studies of 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid, a class of PDE4 inhibitors [].
Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5 [, , , , , , , ]. It exhibits selectivity for a novel allosteric site on these receptors, distinct from the known MPEP binding site [, , , , , , , ].
Compound Description: 6P is a lipophilic thalidomide derivative designed to enhance its therapeutic properties and efficacy []. It has demonstrated immunomodulatory and anti-inflammatory effects [].
Compound Description: This series of compounds features a brominated isoindoline-1,3-dione core linked to a substituted phenyl ring through a butyryl amide linker []. Several members of this series demonstrated anticonvulsant activity in the maximal electroshock seizure (MES) test [].
Compound Description: This series of fifteen compounds was designed and synthesized as potential HIV-1 reverse transcriptase inhibitors []. While they were initially designed to target HIV-1 reverse transcriptase, they were later evaluated for HIV-1 integrase inhibitory activity but did not show significant inhibition [].
Compound Description: This compound exhibited good affinity for Enterococcus faecalis peptide deformylase and showed promising antibacterial activity [].
Compound Description: This series of thiourea derivatives, containing the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group, was synthesized and evaluated for anticonvulsant activity and neurotoxicity [].
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxo-2-(substituted phenyl)-1,3-thiazolidine-3-carbothioamide derivatives (5a1, a2, a4, and a10)
Compound Description: This series of thiazolidine-carbothioamide derivatives, containing the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group, was synthesized and evaluated for anticonvulsant activity and neurotoxicity [].
Compound Description: This compound exhibited significant antitumor activity against P-388 lymphocytic leukemia, with a T/C value of 160% []. It served as a lead compound for further development of related phosphonium salts with potential antileukemic properties [].
Compound Description: NCFP is a potent and efficacious mGlu5 PAM, belonging to the CPPHA series []. It exhibits greater mGlu5 subtype selectivity than CPPHA and binds to the same allosteric site []. Unlike MPEP site PAMs, NCFP does not affect hippocampal synaptic plasticity [].
Compound Description: Dimethyl-W84 is a potent allosteric modulator of muscarinic acetylcholine M2 receptors [, ]. It exhibits high potency at M2 receptors occupied by the conventional antagonist N-methylscopolamine (NMS) []. A tritiated version, [3H]dimethyl-W84, was developed as a radioalloster for directly measuring the binding affinity of allosteric modulators to muscarinic M2 receptors [, ].
Compound Description: This compound is a potential candidate for treating sickle cell disease (SCD) symptoms [, ]. It demonstrated low genotoxicity in a micronucleus test using mouse peripheral blood [].
Compound Description: This compound is another potential drug candidate for treating SCD symptoms [, ]. It demonstrated low genotoxicity in a micronucleus test using mouse peripheral blood [].
Compound Description: This compound has been investigated as a potential drug candidate for treating SCD symptoms [, ]. It demonstrated low genotoxicity in a micronucleus test using mouse peripheral blood [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.